molecular formula C11H12N2 B8539408 N-benzyl-1H-pyrrol-1-amine

N-benzyl-1H-pyrrol-1-amine

Cat. No.: B8539408
M. Wt: 172.23 g/mol
InChI Key: TVCGYHPEIHIBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-1H-pyrrol-1-amine (CAS 2051-97-0) is a chemical compound that functions as a versatile heterocyclic building block in organic synthesis and pharmaceutical research. The compound features a benzylamine moiety, a common precursor in the industrial production of many pharmaceuticals , linked to a pyrrole ring. With a molecular formula of C11H11N and a molecular weight of 157.21 g/mol , it is a valuable intermediate for constructing more complex molecules. Its structure, which incorporates a benzyl group, makes it a potential candidate for use in reductive dealkylation strategies or as a scaffold in medicinal chemistry, similar to other benzylamine derivatives used in the manufacture of various active pharmaceutical ingredients . Researchers utilize this compound and its analogues, such as 3-(1H-Pyrrol-1-yl)benzylamine, in the exploration of novel chemical entities . Derivatives of 1-aminopyrrole, like 2,4-diphenyl-1H-pyrrol-1-amine, are subjects of study in heterocyclic chemistry for their potential biological activities . Physical and Chemical Properties: The compound has a density of approximately 1.03 g/cm³ and a boiling point of around 90 °C at 0.9 mm Hg . It is classified as an irritant, and standard laboratory safety protocols should be followed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-benzylpyrrol-1-amine

InChI

InChI=1S/C11H12N2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-13/h1-9,12H,10H2

InChI Key

TVCGYHPEIHIBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN2C=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Benzyl 1h Pyrrol 1 Amine

Direct N-Functionalization Strategies

These methods utilize the 1H-pyrrol-1-amine scaffold as the starting material, introducing the benzyl (B1604629) group onto the exocyclic primary amine. This approach is contingent on the availability and reactivity of the N-aminopyrrole precursor.

Direct N-alkylation is a fundamental and widely practiced method for forming carbon-nitrogen bonds. In this context, the primary amino group of 1H-pyrrol-1-amine acts as a nucleophile, attacking an electrophilic benzylating agent. The most common methods involve reactions with benzyl halides or the use of benzyl alcohol under specific activating conditions.

The reaction with benzyl halides, such as benzyl bromide or benzyl chloride, is a classical Williamson-type synthesis. It typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct and deprotonate the amine, thereby increasing its nucleophilicity. Challenges can include overalkylation, leading to the formation of a quaternary ammonium salt, although this is less common with secondary amine products. fudan.edu.cn An alternative, environmentally favorable approach is the "hydrogen-borrowing" or "hydrogen autotransfer" process, which uses benzyl alcohol as the alkylating agent. fudan.edu.cn This method, often catalyzed by transition metal complexes (e.g., Ru, Ir, Au), involves the temporary oxidation of the alcohol to benzaldehyde, condensation with the amine, and subsequent reduction of the resulting imine (or in this case, hydrazone) by the catalyst using the hydrogen abstracted from the alcohol. fudan.edu.cnrsc.org

Reagent Type Specific Reagent Typical Conditions Byproduct
Benzyl HalideBenzyl bromideBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)KBr, Et₃N·HBr
Benzyl HalideBenzyl chlorideBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)KCl, Et₃N·HCl
Benzyl AlcoholBenzyl alcohol"Hydrogen-borrowing" catalyst (e.g., Au, Ru, Ir complexes)Water
Mitsunobu ReactionBenzyl alcoholDIAD/DEAD, PPh₃DIAD-H/DEAD-H, Ph₃P=O

This table presents common reagents and conditions for N-alkylation reactions.

This strategy involves the condensation of 1H-pyrrol-1-amine with a benzyl-containing carbonyl compound, most commonly benzaldehyde, to form a hydrazone intermediate. This intermediate is then reduced in a subsequent step or in situ to yield the final N-benzyl-1H-pyrrol-1-amine. This two-step sequence is known as reductive amination.

The initial condensation is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting N-benzylidene-1H-pyrrol-1-amine (a hydrazone) can then be isolated and reduced. More commonly, the reaction is performed as a one-pot process where a reducing agent is present in the reaction mixture. nih.govresearchgate.net Mild reducing agents are preferred to avoid the reduction of the aldehyde starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for one-pot reductive aminations. nih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.

Reducing Agent Typical Solvent Key Features
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE)Mild, selective for imines/hydrazones, tolerant of many functional groups. nih.gov
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective at slightly acidic pH, but highly toxic.
Catalytic Hydrogenation (H₂)Methanol (MeOH), Ethanol (EtOH)Catalysts like Pd/C or PtO₂ are used; can reduce other functional groups.
Formic Acid (HCOOH)None (used as solvent and reductant)Acts as both a hydrogen source and an acid catalyst in Leuckart-Wallach type reactions. rsc.org

This table outlines common reducing agents used in reductive amination.

Ring-Closure Syntheses Involving Pyrrole (B145914) Formation

In contrast to direct functionalization, ring-closure methods construct the N-aminopyrrole core itself using a benzyl-containing precursor. This ensures the benzyl group is incorporated from the start of the synthesis. For the synthesis of this compound, the key precursor is typically 1-benzylhydrazine.

The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgrgmcet.edu.in To generate the N-aminopyrrole structure, a hydrazine (B178648) derivative is used in place of a primary amine. For the target molecule, 1-benzylhydrazine would be reacted with a 1,4-dicarbonyl compound like 2,5-hexanedione or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran (B146720).

The reaction mechanism involves the formation of a di-imine intermediate through the condensation of both carbonyl groups with the hydrazine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.org The reaction can be performed under various conditions, from heating in acetic acid to using catalysts like iodine or operating under solvent-free conditions for a greener approach. rgmcet.edu.inrsc.org

1,4-Dicarbonyl Source Amine Source Catalyst/Conditions Yield
2,5-Hexanedione1-BenzylhydrazineAcetic Acid, RefluxGood to Excellent
2,5-Hexanedione1-BenzylhydrazineNone, Room TemperatureExcellent rsc.org
2,5-Dimethoxytetrahydrofuran1-BenzylhydrazineIron(III) chloride, WaterGood to Excellent organic-chemistry.org
2,5-Hexanedione1-BenzylhydrazineMolecular Iodine (I₂), Solvent-freeExcellent rgmcet.edu.in

This table summarizes variants of the Paal-Knorr synthesis applicable to the target compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical route to complex molecules. bohrium.com Several MCRs have been developed for the synthesis of polysubstituted pyrroles, and these can be adapted to produce N-aminopyrroles by substituting a primary amine with a hydrazine derivative.

For instance, a four-component reaction could involve the condensation of an amine (1-benzylhydrazine), an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkene. researchgate.net Another approach is a three-component reaction between α-hydroxyketones, oxoacetonitriles, and a primary amine, which could be adapted using 1-benzylhydrazine to yield functionalized N-aminopyrroles. mdpi.com These methods allow for the rapid assembly of highly substituted pyrrole rings with the desired N-benzylamino functionality directly incorporated.

MCR Type Component 1 Component 2 Component 3 Component 4
Hantzsch-typeα-Haloketoneβ-Ketoester1-Benzylhydrazine-
Three-component mdpi.comα-HydroxyketoneOxoacetonitrile1-Benzylhydrazine-
Four-component orientjchem.orgArylglyoxalDialkyl but-2-ynedioateMalononitrile1-Benzylhydrazine

This table illustrates how 1-benzylhydrazine can be incorporated into various multicomponent reaction schemes for pyrrole synthesis.

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for constructing five-membered rings. The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (such as an alkyne) is a prominent method for synthesizing pyrrolidines, which can then be oxidized to pyrroles. beilstein-journals.org

To adapt this for the synthesis of an N-aminopyrrole, an azomethine ylide precursor containing the N-benzylamino moiety would be required. Such a ylide could potentially be generated from the condensation of benzaldehyde with a glycine (B1666218) hydrazide derivative. The resulting ylide would then react with a dipolarophile like dimethyl acetylenedicarboxylate (DMAD). The initial cycloadduct, a dihydropyrrole, would subsequently undergo aromatization via elimination to furnish the fully substituted N-aminopyrrole ring. While theoretically complex, this approach offers a high degree of control over the substitution pattern of the final product. beilstein-journals.orgresearchgate.net

Hydroamination Strategies for Pyrrole Ring Construction

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical approach to forming C-N bonds. While a powerful tool in organic synthesis, its direct application to construct the this compound framework in a single step is not well-established in the literature. Theoretically, a transition metal-catalyzed hydroamination could be envisioned, but this remains a hypothetical pathway for this specific molecule.

Late transition metals such as palladium, rhodium, and nickel are known to catalyze hydroamination reactions. These reactions often proceed through various mechanisms depending on the metal, ligands, and substrate. For instance, some catalytic cycles involve the activation of the unsaturated C-C bond by the metal center, followed by nucleophilic attack of the amine.

However, the direct synthesis of this compound via hydroamination would necessitate a complex cascade of events, including the formation of the pyrrole ring and the simultaneous or subsequent formation of the N-N bond with a benzylamino group. The development of such a direct hydroamination strategy would be a significant advancement in heterocyclic synthesis but currently remains an area for future research.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Due to the limited specific literature on the synthesis of this compound, this section will discuss the optimization of reaction conditions for the synthesis of N-substituted pyrroles in a more general context, particularly focusing on the widely-used Paal-Knorr synthesis, which can be adapted for N-aminopyrrole precursors. These principles can be considered as a starting point for the optimization of the proposed two-step synthesis of the title compound.

Catalyst Systems and Their Influence on Synthesis Efficiency

The choice of catalyst is paramount in pyrrole synthesis for achieving high yields and selectivity. In the context of the Paal-Knorr reaction, a variety of catalysts have been explored.

Catalyst TypeExamplesTypical ConditionsObservations
Brønsted Acids Acetic acid, p-toluenesulfonic acidReflux in a suitable solventTraditional method, can require harsh conditions.
Lewis Acids FeCl₃, ZrCl₄, InCl₃Often milder conditions, can be performed in water or solvent-free.Can offer higher yields and shorter reaction times.
Heterogeneous Catalysts Montmorillonite KSF, Zeolites, Silica-supported acidsSolvent-free or in green solvents, microwave irradiation.Easy catalyst recovery and reusability, environmentally friendly.

For the proposed synthesis of this compound, the N-amination step using monochloramine is typically performed in the presence of a base like sodium hydride. The subsequent reductive amination of 1H-pyrrol-1-amine with benzaldehyde would likely be catalyzed by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride, potentially with an acid co-catalyst to facilitate imine formation.

Solvent Effects and Reaction Medium Engineering

The reaction medium can significantly impact the efficiency of pyrrole synthesis. While traditional syntheses often employ organic solvents, there is a growing trend towards the use of more environmentally benign alternatives.

SolventApplication in Pyrrole SynthesisAdvantagesDisadvantages
Water Paal-Knorr reaction with water-tolerant Lewis acids.Green, inexpensive, non-flammable.Poor solubility of many organic reactants.
Ionic Liquids General N-alkylation of pyrroles.Low vapor pressure, recyclable.Can be expensive and require specific work-up procedures.
Solvent-Free Microwave-assisted Paal-Knorr reactions.High atom economy, reduced waste.Can lead to localized overheating and side reactions if not controlled.

In the context of the synthesis of this compound, the N-amination step is often carried out in an aprotic solvent like DMF or THF to ensure the stability of the pyrrole anion. For the reductive amination step, alcoholic solvents like methanol or ethanol are commonly used as they are compatible with borohydride reducing agents.

Temperature and Pressure Optimization

Temperature and pressure are critical parameters to control in order to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature: Many Paal-Knorr reactions require elevated temperatures to proceed at a reasonable rate. However, the use of highly active catalysts can often allow for lower reaction temperatures, which is beneficial for thermally sensitive substrates. Microwave-assisted synthesis has emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields.

Pressure: Most pyrrole syntheses are conducted at atmospheric pressure. However, in reactions involving gaseous reagents or volatile solvents at high temperatures, a closed system may be used to maintain the desired concentration of reactants.

For the synthesis of this compound, the initial N-amination is typically performed at or below room temperature to control the reactivity of the reagents. The subsequent reductive amination is also generally carried out at room temperature or slightly below.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrroles. acs.org Key strategies focus on improving atom economy, using less hazardous reagents and solvents, and improving energy efficiency.

For the synthesis of N-substituted pyrroles, several sustainable approaches have been developed:

Catalyst- and Solvent-Free Reactions: The Paal-Knorr reaction can, in some cases, be performed under neat conditions (without a solvent) and without a catalyst, particularly with reactive amines. rsc.org This represents an ideal green synthesis in terms of atom economy and waste reduction.

Use of Water as a Solvent: The development of water-tolerant Lewis acid catalysts has enabled the Paal-Knorr reaction to be carried out in water, a significant improvement over volatile organic solvents. nih.gov

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can dramatically reduce reaction times and energy consumption.

Renewable Starting Materials: Research is ongoing into the use of biomass-derived starting materials for the synthesis of pyrroles and other heterocycles, further enhancing the sustainability of these processes. rsc.orgresearchgate.net

While these sustainable approaches have not been specifically reported for the synthesis of this compound, they provide a valuable framework for the future development of greener synthetic routes to this and related compounds. The use of a recyclable catalyst for the reductive amination step and the selection of a green solvent would be key considerations in developing a more sustainable synthesis.

Based on a comprehensive review of the available search results, it is not possible to provide the specific experimental spectroscopic data required to construct the article on "this compound" as outlined. The search results did not yield dedicated ¹H NMR, ¹³C NMR, 2D NMR, IR, or UV-Vis spectroscopic data for this exact chemical compound.

The information found pertains to structurally related but distinct molecules, such as complex substituted N-benzyl-pyrroles, dihydro-pyrrole derivatives, or other pyrrole-containing amines. Using data from these different compounds would be scientifically inaccurate and would not represent the structural elucidation and characterization of this compound.

Therefore, due to the lack of specific research findings and data tables for the target compound, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline cannot be completed at this time.

Structural Elucidation and Advanced Characterization of N Benzyl 1h Pyrrol 1 Amine

Spectroscopic Analysis Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For N-benzyl-1H-pyrrol-1-amine, with a chemical formula of C₁₁H₁₂N₂, the theoretical exact mass and molecular weight could be calculated.

A typical mass spectrometry analysis would provide an experimental mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, which would be expected to correspond closely to the calculated molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion. Other potential fragmentation pathways could involve the pyrrole (B145914) ring.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Analysis Expected Observation
Molecular Ion [M]⁺m/z corresponding to C₁₁H₁₂N₂
Protonated Molecule [M+H]⁺m/z corresponding to C₁₁H₁₃N₂⁺
Major Fragment IonsExpected peaks at m/z 91 (benzyl/tropylium ion) and fragments related to the pyrrole moiety.

Note: The data in this table is hypothetical and is presented for illustrative purposes due to the absence of experimental data in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Molecular Conformation and Geometry in the Crystalline State

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, C2/c, etc.
Unit Cell Dimensions (Å)a, b, c
Unit Cell Angles (°)α, β, γ
Key Bond Lengths (Å)C-N, C-C, N-N
Key Bond Angles (°)C-N-C, etc.
Dihedral Angle (°)Between the planes of the pyrrole and phenyl rings.

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. No such data has been published for this compound.

Intermolecular Interactions and Supramolecular Assembly

Beyond the individual molecule, X-ray crystallography would elucidate the nature of intermolecular interactions, such as hydrogen bonding (if present), van der Waals forces, and potential π-π stacking between the aromatic rings of adjacent molecules. These interactions govern how the molecules pack together to form the crystal lattice, influencing the material's bulk properties.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula. For this compound (C₁₁H₁₂N₂), the theoretical elemental composition can be readily calculated. An experimental analysis would be expected to yield values in close agreement with these theoretical percentages, thereby confirming the empirical formula and indicating the purity of the sample.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C)76.71Data not available
Hydrogen (H)7.02Data not available
Nitrogen (N)16.27Data not available

Note: The theoretical percentages are calculated based on the molecular formula C₁₁H₁₂N₂. No experimental elemental analysis data for this compound has been found in the reviewed literature.

Mechanistic Investigations of Reactions Involving N Benzyl 1h Pyrrol 1 Amine

Reaction Pathway Elucidation for Synthetic Transformations

Understanding the step-by-step sequence of a reaction, known as the reaction pathway, is a cornerstone of synthetic chemistry. For N-benzyl-1H-pyrrol-1-amine, this involves characterizing the fleeting intermediates and high-energy transition states that connect reactants to products.

Proposed Intermediates and Transition State Characterization

The synthesis and reactions of pyrrole (B145914) derivatives often proceed through various intermediates. For instance, in the synthesis of certain pyrrole-containing fused heterocycles, the formation of a conjugated azomethine ylide has been proposed as a key intermediate. This can occur through a uobaghdad.edu.iqmsu.edu proton shift in a precursor molecule, followed by a 1,5-electrocyclic ring-closure. clockss.org While not directly involving this compound itself, this illustrates the types of intermediates that can be anticipated in related systems.

In the context of multicomponent reactions to form substituted pyrroles, intermediates such as enaminones and nitroalkenes have been suggested to form in situ. thieme-connect.de The characterization of transition states, the highest energy points on a reaction coordinate, often relies on computational methods. For example, in the cyclization of N-alkyne-substituted pyrroles, density functional theory (DFT) calculations have been used to determine the localization of charge on alkyne carbons in the transition state, explaining the observed regioselectivity of the cyclization. beilstein-journals.org

A proposed reaction mechanism for the nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates is shown below. This highlights the formation of various intermediates en route to the final cyclized products.

Scheme 1: Proposed reaction mechanism of nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. beilstein-journals.org

StepDescription
1Nucleophilic attack of hydrazine (B178648) on the ester carbonyl.
2Formation of a hydrazide intermediate.
3Intramolecular nucleophilic attack of the terminal nitrogen of the hydrazide onto the alkyne.
4Proton transfer and subsequent cyclization to form the final product.

Kinetic Studies of this compound Reactions

Kinetic studies measure the rate of a chemical reaction, providing valuable information about the reaction mechanism. For reactions involving this compound, determining the order of the reaction with respect to each reactant can help to identify the species involved in the rate-determining step.

For example, kinetic studies of the strain-promoted cycloaddition of nitrones with biarylazacyclooctynone were conducted by monitoring the change in UV-visible absorbance over time. The observed pseudo-first-order rate constants were then plotted against the concentration of the reactant to determine the second-order rate constant. rsc.org Similar methodologies could be applied to reactions involving this compound to elucidate their kinetic profiles.

Below is a table summarizing kinetic data for the cycloaddition of N-benzyl-N-phenylmethylideneamine oxide with BARAC, illustrating the type of data obtained from such studies.

Table 1: Observed rate constants for the kinetic studies of cycloadditions of BARAC with N-benzyl-N-phenylmethylideneamine oxide. rsc.org

Concentration of Nitrone (x 10⁻³ M)kobs (s⁻¹)
0.092.15 x 10⁻⁴
0.102.73 x 10⁻⁴
0.113.06 x 10⁻⁴
0.123.45 x 10⁻⁴
0.133.73 x 10⁻⁴

All reactions were run in 99% MeCN/H₂O at 25 ± 0.1ºC.

Isotopic Labeling Experiments for Mechanistic Probes

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In reactions involving this compound, substituting specific hydrogen atoms with deuterium (B1214612) (a heavier isotope of hydrogen) can reveal which bonds are broken and formed.

For instance, studies on the dehydrogenation of amines in mass spectrometry have utilized deuterium labeling on the N-benzyl group to pinpoint the exact location of proton removal. nih.gov Similarly, in the asymmetric hydrogenation of indoles, deuterium labeling experiments have provided crucial insights into the reaction mechanism, confirming the positions of hydride addition. unimi.it A similar approach could be employed with this compound to investigate the mechanisms of its reactions, such as oxidation or reduction.

In a study on an unprecedented nitrogen elimination reaction, ¹⁵N labeling was used to establish which nitrogen atoms were lost from a pyrrolo[2,3-d] uobaghdad.edu.iqlibretexts.orgpolimi.ittriazine derivative, providing evidence for a retro-Diels-Alder mechanism. nih.gov

Understanding the Reactivity Profile of the Pyrrole-N-Amine Moiety

The reactivity of this compound is governed by the electronic properties of both the pyrrole ring and the exocyclic amine group. Understanding the interplay between these two components is key to predicting and controlling its chemical behavior.

Nucleophilic and Electrophilic Sites of the Compound

The pyrrole ring is an electron-rich aromatic system, making it nucleophilic and susceptible to electrophilic attack. uobaghdad.edu.iqlibretexts.org The lone pair of electrons on the pyrrole nitrogen is delocalized into the ring, which increases the electron density at the carbon atoms, particularly at the C2 and C5 positions. libretexts.org This makes these positions the most likely sites for electrophilic substitution. uobaghdad.edu.iqlibretexts.org

Conversely, the exocyclic nitrogen atom, being an amine, also possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is influenced by the attached benzyl (B1604629) and pyrrole groups. The benzyl group is generally considered electron-withdrawing inductively, which would slightly decrease the nucleophilicity of the amine nitrogen. The pyrrole ring's aromaticity and electron-withdrawing nature (due to the delocalization of the nitrogen lone pair) also reduce the basicity and nucleophilicity of the exocyclic amine compared to a simple alkyl amine. libretexts.orglibretexts.org

Computational studies, such as the calculation of Mulliken charges, can provide a quantitative measure of the electrophilic and nucleophilic sites within a molecule. For example, in a study of N-alkyne-substituted pyrroles, calculations showed that the alkyne carbon atom adjacent to the pyrrole nitrogen was more electropositive, making it the preferred site for nucleophilic attack. beilstein-journals.org

Influence of the Pyrrole Ring on Amine Reactivity

The pyrrole ring has a significant impact on the reactivity of the attached amine group. The delocalization of the pyrrole nitrogen's lone pair into the aromatic system makes the ring itself electron-rich, but it also imparts a degree of electron-withdrawing character that influences substituents. libretexts.orgwikipedia.org

This electron-withdrawing nature reduces the basicity of the exocyclic amine. msu.edulibretexts.org A less basic amine is generally a weaker nucleophile. Therefore, the reactivity of the amine nitrogen in this compound towards electrophiles is expected to be attenuated compared to a simple secondary amine like dibenzylamine.

Furthermore, the aromaticity of the pyrrole ring makes it relatively stable. Reactions that would disrupt this aromaticity are generally disfavored. wikipedia.org For example, protonation of the pyrrole nitrogen is difficult because it would lead to a loss of aromatic stabilization. libretexts.org This stability also influences the reactions of the exocyclic amine, as any electronic changes at this position can be transmitted to the pyrrole ring.

The following table summarizes the key reactive sites of the this compound moiety.

Table 2: Predicted Reactive Sites of this compound

SiteType of ReactivityRationale
Pyrrole Ring (C2, C5)NucleophilicElectron-rich due to delocalization of the pyrrole nitrogen's lone pair. uobaghdad.edu.iqlibretexts.org
Exocyclic Amine (N)NucleophilicPossesses a lone pair of electrons, but reactivity is modulated by attached groups.
Benzyl Group (Benzylic C)Potentially ReactiveCan be a site for radical reactions or oxidation. nih.gov

Role of the Benzyl Group in Reaction Selectivity

The benzyl group (Bn), a common substituent in organic synthesis, exerts a significant influence on the regioselectivity of chemical reactions involving this compound and its derivatives. This influence stems from a combination of steric and electronic effects, which can direct incoming reagents to specific positions on the pyrrole ring. The nature of this directing effect can vary depending on the reaction conditions and the type of transformation being conducted.

The presence of the benzyl group at the N-1 position of the pyrrole ring has been a subject of mechanistic investigations, particularly in electrophilic aromatic substitution reactions. The interplay of its steric bulk and electronic properties plays a crucial role in determining the product distribution.

Influence on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions of N-benzylpyrrole, the benzyl group's influence on regioselectivity is pronounced. Investigations into bromination, nitration, and Vilsmeier-Haack formylation have revealed distinct product distributions that highlight the directing effects of the benzyl substituent. sci-hub.se

For instance, the bromination and nitration of N-benzylpyrrole predominantly yield the 3-substituted product. sci-hub.se This outcome is attributed to the steric hindrance imposed by the benzyl group, which partially shields the C-2 and C-5 positions, making the C-3 and C-4 positions more accessible to the electrophile.

In contrast, the Vilsmeier-Haack formylation of N-benzylpyrrole results in the pyrrole-2-carboxaldehyde as the major product. sci-hub.se However, an increased proportion of the pyrrole-3-carboxaldehyde is observed compared to the formylation of unsubstituted pyrrole, indicating that the benzyl group still exerts a noticeable steric influence. sci-hub.se

The following table summarizes the regioselectivity observed in various electrophilic substitution reactions of N-benzylpyrrole:

Table 1: Regioselectivity in Electrophilic Substitution of N-Benzylpyrrole

Reaction Major Product Minor Product(s) Reference
Bromination 3-Bromopyrrole (66%) 2-Bromopyrrole sci-hub.se
Nitration 3-Nitropyrrole (60%) 2-Nitropyrrole sci-hub.se
Vilsmeier-Haack Formylation Pyrrole-2-carboxaldehyde Pyrrole-3-carboxaldehyde (15%) sci-hub.se

Steric and Electronic Effects

The benzyl group's influence is not solely due to its size. Electronically, the methylene (B1212753) bridge of the benzyl group insulates the pyrrole ring from the full electronic effects of the phenyl ring. However, the benzylic C-H bonds have a relatively low bond dissociation energy, which can influence reactions proceeding through radical intermediates. wikipedia.org

In the context of photoredox catalysis, for example, the N-benzyl group has been shown to be tolerated in dehydrogenative aromatization and sulfonylation reactions of pyrrolidines. d-nb.info This was an unexpected result, as the formation of a more stable benzyl radical might have been anticipated. This suggests that the reaction pathway is directed away from C-H activation at the benzylic position, allowing for selective functionalization of the pyrrole ring. d-nb.info

The steric and electronic influence of the benzyl group is a recurring theme in the chemistry of related heterocyclic systems. Structure-activity relationship studies have indicated that the N-benzyl group on a pyrrole can be optimal for achieving desired reactivity and biological activity, highlighting its crucial role. griffith.edu.au

Theoretical and Computational Investigations of N Benzyl 1h Pyrrol 1 Amine

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating spectroscopic parameters, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the underlying transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods can predict the NMR chemical shifts (δ) of atomic nuclei like ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. wu.ac.thwu.ac.th

Calculations are typically performed at a DFT level of theory, such as B3LYP/6-311++G(d,p), on the previously optimized molecular geometry. wu.ac.thruc.dk The GIAO method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predicted shifts can then be compared with experimental data to confirm the structure of N-benzyl-1H-pyrrol-1-amine. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrrole (B145914) C-H (α) 6.8 120
Pyrrole C-H (β) 6.2 110
Benzyl (B1604629) CH₂ 4.9 55
Phenyl C-H (ortho) 7.4 129
Phenyl C-H (meta) 7.3 128
Phenyl C-H (para) 7.2 127

Note: Values are hypothetical, based on typical shifts for similar structural motifs, and would be calculated using the GIAO method at a DFT level.

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. Computational frequency calculations can predict the wavenumbers (cm⁻¹) and intensities of these vibrations. These calculations are typically performed at the same level of theory as the geometry optimization. The results provide a theoretical IR spectrum where each peak corresponds to a specific vibrational mode, such as N-H stretches, C-N stretches, or aromatic ring bends. orgchemboulder.com For this compound, characteristic vibrations would include the N-H wagging and stretching of the amine group, as well as the C-N stretching and the various modes associated with the pyrrole and benzene (B151609) rings. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of the lowest electronic excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic pyrrole and benzyl rings. libretexts.org

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Parameter Value Assignment
IR Vibrational Frequency ~3350 cm⁻¹ N-H Stretch
~1600 cm⁻¹ Aromatic C=C Stretch
~1320 cm⁻¹ Aromatic C-N Stretch
~750 cm⁻¹ N-H Wag
UV-Vis λ_max ~210 nm π-π* transition (Pyrrole)

Note: These are representative values based on typical functional group absorptions and TD-DFT calculations on similar aromatic amines.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and optical characteristics. Quantum chemical calculations provide direct access to the molecular orbitals and their energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the nitrogen atoms, while the LUMO may be distributed over the benzyl group's π-system. Analysis of these orbitals helps to predict how the molecule will interact with other chemical species and how it will behave in electronic devices.

Table 4: Calculated Electronic Properties for this compound

Property Predicted Value
HOMO Energy -5.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap 4.9 eV
Ionization Potential 5.8 eV

Note: These values are representative estimates derived from DFT calculations on analogous aromatic and pyrrolic compounds. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital Theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, computational studies using methods like Density Functional Theory (DFT) would be employed to calculate the energies of these orbitals. The analysis would reveal the distribution of electron density for each orbital. Typically, in pyrrole derivatives, the HOMO is distributed over the π-system of the pyrrole ring, indicating this is the likely site for electrophilic attack. The LUMO distribution would highlight the regions susceptible to nucleophilic attack. The presence of the benzyl group would influence the electronic properties and the specific energy values of the HOMO, LUMO, and the energy gap.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in predicting the sites for electrophilic and nucleophilic reactions. The MESP map displays different potential values on the electron density surface using a color spectrum. nih.gov

Regions with a negative electrostatic potential, typically colored red or yellow, are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, the nitrogen atoms of the pyrrole ring and the amine group would be expected to show negative potential.

Conversely, regions with a positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms. The hydrogen atoms on the amine group and the aromatic rings would likely exhibit positive potential. The MESP analysis provides a comprehensive picture of the molecule's reactivity landscape. researchgate.net

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide quantitative measures of a molecule's reactivity. These descriptors are derived from conceptual DFT.

Key descriptors include:

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Chemical Potential (μ): This is related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): This is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These parameters for this compound would be determined following the calculation of its HOMO and LUMO energies, providing a deeper, quantitative understanding of its stability and reactivity profile.

Interactive Data Table: Hypothetical Global Reactivity Descriptors (Note: The following data is illustrative and derived from the hypothetical HOMO/LUMO values above.)

Dipole Moments and Polarization Characteristics

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extensive π-systems, like the pyrrole and benzene rings in this compound, are generally more polarizable. High polarizability is often correlated with higher reactivity and stronger intermolecular interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-N bond connecting the benzyl group to the amine nitrogen and the N-N bond between the amine and the pyrrole ring.

Computational methods are used to map the potential energy surface (PES) as a function of these rotational angles (dihedral angles). This analysis identifies the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. The results would reveal the most likely shapes the molecule adopts at a given temperature and the energy required to switch between these shapes. The global minimum on the energy landscape represents the most stable and thus most populated conformation of the molecule.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful insights into the detailed pathways of chemical reactions. For this compound, one could theoretically study various reactions, such as electrophilic substitution on the pyrrole ring or reactions involving the exocyclic amine group.

These studies involve:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this saddle point on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). nih.gov A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. nih.govbeilstein-journals.org

Such computational investigations can elucidate reaction mechanisms, predict product selectivity (thermodynamic vs. kinetic control), and explain experimental observations at a molecular level. beilstein-journals.org

Chemical Reactivity and Derivatization of N Benzyl 1h Pyrrol 1 Amine

Functional Group Transformations on the Pyrrole (B145914) Ring

The pyrrole ring in N-benzyl-1H-pyrrol-1-amine is an electron-rich aromatic system, making it susceptible to attack by electrophiles. This inherent reactivity allows for various functionalization methods, including electrophilic aromatic substitution and modern metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The pyrrole ring is highly activated towards electrophilic aromatic substitution, with a reactivity comparable to that of activated benzene (B151609) derivatives. The substitution pattern is predominantly directed to the C2 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. Common electrophilic aromatic substitution reactions applicable to this compound include Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position. The Vilsmeier reagent, generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3), acts as the electrophile. wikipedia.orgchemistrysteps.com This formylation is a crucial step in the synthesis of various heterocyclic compounds. ijpcbs.comnih.gov

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the pyrrole ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). sigmaaldrich.comchemijournal.comkhanacademy.orgnih.gov While effective, this reaction can sometimes be complicated by the Lewis acid coordinating to the nitrogen atom. For N-substituted pyrroles, the reaction conditions need to be carefully optimized to achieve the desired acylation.

Halogenation: The pyrrole ring can be readily halogenated using various reagents. For instance, reaction with N-haloimides can lead to the introduction of chlorine, bromine, or iodine atoms onto the pyrrole ring.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrrole Derivatives This table presents data for related N-substituted pyrroles to illustrate the expected reactivity of this compound.

Reaction TypeSubstrateReagents and ConditionsProductYield (%)
Vilsmeier-Haack 1-Phenyl-1H-pyrrolePOCl3, DMF1-Phenyl-1H-pyrrole-2-carbaldehyde-
Sulfonylation 1-Phenyl-1H-pyrroleTosyl chloride, ZnO, 80-85 °C, 12 h1-Phenyl-3-tosyl-1H-pyrroleModerate
Acylation N-MethylpyrroleBenzoyl chloride, Resorcinarene capsule C, CHCl3, 30 °C, 20 h2-Benzoyl-1-methyl-1H-pyrrole99

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been successfully applied to pyrrole derivatives, enabling the introduction of a wide array of substituents onto the pyrrole ring. While specific examples for this compound are not extensively documented, the reactivity of analogous N-substituted pyrroles provides a strong indication of its potential in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halide or triflate with a boronic acid or ester. mdpi.comnih.govbeilstein-journals.org For pyrrole derivatives, this reaction is a valuable method for introducing aryl or vinyl substituents. For example, a bromo-substituted this compound could be coupled with a variety of boronic acids to generate more complex structures.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of a halide or triflate with an alkene. This reaction can be used to introduce alkenyl substituents onto the pyrrole ring.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a halide with a terminal alkyne, providing a route to alkynyl-substituted pyrroles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling a halide with an amine. This could be employed to introduce further amino groups onto the pyrrole ring of a halogenated this compound derivative.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrrole Derivatives This table presents data for related N-substituted pyrroles to illustrate the expected reactivity of this compound.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductYield (%)
Suzuki-Miyaura 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2, K2CO3, DME, 80 °C5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazoleHigh
Suzuki-Miyaura 3,4,5-Tribromo-2,6-dimethylpyridineortho-Methoxyphenylboronic acid-Mono- and di-substituted products-

Reactions Involving the Amine Nitrogen

The exocyclic amine nitrogen in this compound possesses a lone pair of electrons and can therefore act as a nucleophile and a base. This allows for a variety of reactions that modify the amine functionality.

Acylation and Sulfonylation of the Amine

Acylation: The amine nitrogen can be readily acylated using acylating agents such as acetyl chloride or acetic anhydride. ias.ac.inmdpi.comlibretexts.org This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride or acetic acid byproduct. The resulting N-acyl derivatives are amides.

Sulfonylation: Similarly, the amine can be sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net This reaction yields sulfonamides, which are important functional groups in medicinal chemistry.

Table 3: Examples of Acylation and Sulfonylation of Amines This table presents data for related amines to illustrate the expected reactivity of this compound.

Reaction TypeSubstrateReagents and ConditionsProductYield (%)
Acetylation BenzylamineAcetyl chloride, Brine, NaOAcN-Benzylacetamide-
Acetylation Aromatic primary aminesAcetyl chloride, Brine, NaOAc/Et3NN-ArylacetamideExcellent
Sulfonylation Anilinep-Toluenesulfonyl chloride, Solvent-free, RTN-Phenyl-4-methylbenzenesulfonamideModerate

Oxidation Reactions of the Nitrogen Center

The oxidation of the amine nitrogen in this compound can be a complex process. Strong oxidizing agents may lead to the degradation of the pyrrole ring. However, controlled oxidation is possible. For instance, oxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can potentially lead to the formation of N-oxides or other oxidized species. organic-chemistry.orgresearchgate.netmdpi.comsemanticscholar.org The reaction conditions would need to be carefully controlled to achieve selective oxidation of the exocyclic nitrogen without affecting the pyrrole ring.

Reactions with Carbonyl Compounds (e.g., Imine Formation)

As a primary amine, this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under mildly acidic conditions and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process.

Table 4: Imine Formation from Amines and Carbonyl Compounds This table illustrates the general reaction of amines with carbonyl compounds.

AmineCarbonyl CompoundConditionsProduct Type
Primary Amine (R-NH2)Aldehyde (R'-CHO)Mild AcidImine (R-N=CH-R')
Primary Amine (R-NH2)Ketone (R'-CO-R'')Mild AcidImine (R-N=C(R')R'')
This compound BenzaldehydeMild Acid (expected)N-(benzylidene)-N-benzyl-1H-pyrrol-1-amine

Derivatization Strategies for Structural Diversity of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a wide array of analogues with diverse structural features. Derivatization strategies can be broadly categorized into three main areas: the synthesis of novel analogues with complex substitution patterns, the introduction of various substituents onto the benzyl (B1604629) moiety, and the modification of the pyrrole ring. These approaches are crucial for exploring the chemical space around this scaffold and for developing compounds with tailored properties.

Synthesis of Novel this compound Analogues

The synthesis of novel analogues of this compound often involves multi-component reactions or cascade processes that allow for the efficient construction of densely substituted pyrrole rings. One notable method is the cascade reaction of alkynyl Fischer carbene complexes with α-imino glycine (B1666218) methyl esters. This process, promoted by a strong base such as lithium diisopropylamide (LDA), proceeds through a sequence of 1,4-addition, isomerization, ring closure, and demetalation to yield polysubstituted N-benzyl-1H-pyrroles. rsc.org This strategy is highly versatile, allowing for the introduction of various substituents at different positions of the pyrrole ring in a single synthetic operation.

Another approach involves the Claisen-Schmidt condensation of 1-(1-benzyl-1H-pyrrol-2-yl)ethan-1-one with substituted benzaldehydes to form chalcone (B49325) derivatives. These intermediates can then undergo further reactions, such as nucleophilic addition of aminoguanidine (B1677879) hydrochloride, to generate more complex analogues. nih.gov Such synthetic routes demonstrate the utility of the this compound core as a building block for creating structurally diverse molecules.

Table 1: Examples of Synthesized Polysubstituted N-Benzyl-1H-Pyrrole Analogues rsc.org

CompoundSubstituent R¹Substituent R²Substituent R³Substituent R⁴
6a PhHMeCO₂Me
6b p-TolHMeCO₂Me
6c p-AnHMeCO₂Me
6d PhMeMeCO₂Me
6e p-TolMeMeCO₂Me
6f p-AnMeMeCO₂Me

Introduction of Diverse Substituents onto the Benzyl Moiety

The benzyl group of this compound provides an additional site for introducing structural diversity. The reactivity of the benzylic position, which is the carbon atom directly attached to the benzene ring, allows for a range of functionalization reactions. The enhanced reactivity of this position is due to the stabilization of radical, cationic, or anionic intermediates by the adjacent aromatic ring.

One powerful method for functionalizing the benzylic position is through lithiation followed by quenching with an electrophile. For instance, the treatment of an N-benzyl-substituted aromatic amide with an organolithium reagent can lead to deprotonation at the benzylic position. The resulting benzylic anion can then react with various electrophiles to introduce new substituents. nih.govmdpi.com While this has been demonstrated on more complex systems like N-benzylpyrene-1-carboxamide, the principle can be applied to this compound.

Common transformations at the benzylic position that can be envisioned for this compound, based on general organic chemistry principles, include:

Halogenation: Reactions such as the Wohl-Ziegler reaction can introduce a bromine atom at the benzylic position. wikipedia.org

Oxidation: The benzylic C-H bond can be oxidized to a carbonyl group or a carboxylic acid under specific conditions. wikipedia.org

Furthermore, the aromatic ring of the benzyl group itself can be substituted through electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid reactions on the more electron-rich pyrrole ring.

Table 2: Potential Functionalization Reactions at the Benzyl Moiety

Reaction TypeReagentsPotential Product
Lithiation-Alkylation1. RLi, TMEDA2. R'-XN-(α-Alkylbenzyl)-1H-pyrrol-1-amine
Wohl-Ziegler BrominationN-Bromosuccinimide (NBS), radical initiatorN-(α-Bromobenzyl)-1H-pyrrol-1-amine
OxidationCrO₃-dmpyz, KMnO₄, or HNO₃N-(Benzoyl)-1H-pyrrol-1-amine or N-(1H-pyrrol-1-yl)benzamide

Modification of the Pyrrole Ring Substituents

The pyrrole ring in this compound is electron-rich and highly susceptible to electrophilic substitution. libretexts.orglibretexts.org This reactivity allows for the direct introduction of a wide variety of functional groups onto the pyrrole core. Generally, electrophilic substitution on pyrroles occurs preferentially at the C2 position (adjacent to the nitrogen atom) because the intermediate carbocation is more stabilized by resonance. libretexts.org

Common electrophilic substitution reactions that can be applied to the this compound scaffold include:

Halogenation: Introduction of chlorine, bromine, or iodine using appropriate halogenating agents.

Nitration: Addition of a nitro group, typically using nitric acid in acetic anhydride at low temperatures to control the reaction.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The synthesis of polysubstituted N-benzyl-1H-pyrroles via cascade reactions, as mentioned previously, also provides a direct method for modifying the substituents on the pyrrole ring from the outset of the synthesis. rsc.org This approach allows for the incorporation of ester, alkyl, and aryl groups at various positions on the pyrrole ring, leading to a high degree of structural diversity.

The modification of the pyrrole ring can also be achieved through intramolecular cyclization reactions of appropriately substituted N-alkyne-pyrrole derivatives, leading to the formation of fused heterocyclic systems. beilstein-journals.org

Table 3: Common Electrophilic Substitution Reactions on the Pyrrole Ring

ReactionTypical ReagentsPosition of Substitution
HalogenationSO₂Cl₂, NBS, I₂/KIC2, C5, C3, C4
NitrationHNO₃ / Ac₂OC2
Friedel-Crafts AcylationRCOCl / AlCl₃C2
Vilsmeier-Haack FormylationPOCl₃ / DMFC2

Applications of N Benzyl 1h Pyrrol 1 Amine in Advanced Chemical Research

Building Block in Complex Organic Synthesis

While N-benzyl-1H-pyrrol-1-amine itself is not prominently featured in the literature as a direct precursor, related structures are recognized for their role in synthesis.

Precursor for Advanced Heterocyclic Scaffolds

Role in the Construction of Macrocyclic Structures

Pyrrole-containing macrocycles, such as porphyrinoids, are of significant interest for their diverse applications. mdpi.com The synthesis of these large structures often relies on the strategic assembly of smaller pyrrolic building blocks. Research has shown that substituents on the pyrrole (B145914) nitrogen can influence the self-assembly and final architecture of macrocyclic and supramolecular structures. osti.gov For instance, 2,2′-bipyrroles are noted as essential building blocks for pyrrolic macrocycles. mdpi.com While this points to a potential role for derivatives of this compound, direct evidence of its use in macrocycle construction is absent from the reviewed literature.

Contributions to Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, organized structures. The pyrrole moiety is known to participate in such interactions.

Design of Self-Assembled Systems

Self-assembly is a cornerstone of supramolecular chemistry, where molecules spontaneously form ordered aggregates. nih.gov The formation of these systems is directed by non-covalent forces. Pyrrole-containing ligands, particularly Schiff bases, have been shown to participate in the metal-ion-assisted self-assembly of complex architectures like helicates and mesocates. osti.goviucr.org The steric bulk of substituents, such as benzyl (B1604629) groups, can play a critical role in controlling the outcome of these self-assembly processes. osti.gov A zwitterionic compound featuring a guanidiniocarbonyl pyrrole moiety has been shown to form extremely stable dimers in polar solvents through H-bond assisted ion pairing, demonstrating the powerful role of the pyrrole scaffold in directing self-assembly. beilstein-journals.org

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are fundamental to molecular recognition and catalysis. harvard.edu The pyrrole ring can engage in several such interactions. The N-H group of a pyrrole ring is an excellent hydrogen-bond donor. researchgate.net Furthermore, the aromatic nature of the pyrrole and benzyl groups in this compound suggests the potential for π-π stacking interactions. These interactions are crucial in the organization of molecules in the solid state and in solution. researchgate.net Studies on related compounds confirm that intermolecular N-H···N hydrogen bonds and π-π stacking contribute to the stability of their crystal packing. mdpi.comiucr.org

Potential in Materials Science

The development of new materials often leverages the unique properties of organic molecules. Pyrrole-containing compounds are integral to materials science, finding use in polymers and functional materials. mdpi.com For example, 2,2′-bipyrroles with electron-withdrawing groups can induce dipole-dipole interactions, π-π stacking, and hydrogen bonding, leading to self-assembly into functional materials. mdpi.com While this suggests a potential avenue for research, there is no specific literature detailing the application of this compound in this field.

Exploration of Nonlinear Optical (NLO) Properties

While direct experimental studies on the nonlinear optical (NLO) properties of this compound are not extensively documented in the literature, the analysis of its structure suggests significant potential for NLO applications. Organic molecules with promising NLO properties typically feature an electron donor and an electron acceptor group connected by a π-conjugated system. This "push-pull" configuration facilitates intramolecular charge transfer upon excitation, leading to large molecular hyperpolarizabilities, which are a measure of the NLO response.

Table 1: Calculated NLO Properties of Structurally Related Compounds

Compound Method First Hyperpolarizability (β) Reference
(S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine DFT (B3LYP/6-311++G(d,p)) Value indicates good NLO potential researchgate.net
(E)-N-Benzyl-2-(2-hydroxybenzylidene) Hydrazinecarbothioamide DFT 4.497 (in eV energy gap) acs.org

This table presents data for structurally analogous compounds to illustrate the potential NLO properties of molecules containing N-benzyl amine functionalities.

Development of Functional Materials with Tunable Chemical Features

N-heterocyclic compounds are fundamental building blocks for a wide range of functional materials, including conducting polymers, due to their inherent electronic properties and synthetic versatility. chim.it N-substituted pyrroles, in particular, are valuable monomers that can be polymerized to create materials with tailored characteristics. chemicalbook.com

This compound serves as a promising monomer for such applications. The pyrrole ring can undergo chemical or electrochemical oxidative polymerization to form a conjugated polymer backbone. The N-benzylamine substituent plays a crucial role in tuning the final properties of the material.

Solubility and Processability: The benzyl group can improve the solubility of the resulting polymer in organic solvents, which is a significant advantage for material processing and device fabrication compared to unsubstituted polypyrrole, which is often intractable.

Tunable Features: The exocyclic amine group provides a reactive handle for post-polymerization modification. This allows for the covalent attachment of other functional units, enabling the fine-tuning of the material's electronic, optical, or sensory properties.

Intermolecular Interactions: The benzyl and amine groups can influence the polymer's morphology and solid-state packing through π-π stacking and hydrogen bonding, which in turn affects charge transport and other macroscopic properties.

The use of N-benzylpyrrole derivatives in the synthesis of pyrroloisoquinolines and other complex heterocyclic systems demonstrates the utility of this scaffold in constructing larger, functional architectures. chemicalbook.com This versatility positions this compound as a valuable precursor for creating advanced materials with features designed for specific applications in electronics, sensors, or energy storage.

Ligand Design in Organometallic and Coordination Chemistry

The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in organometallic and coordination chemistry. The pyrrole nitrogen and the exocyclic amine nitrogen can act as Lewis basic sites, allowing the molecule to coordinate to metal centers in various modes, most notably as a bidentate N,N'-chelating agent.

Complexation Studies with Transition Metals

The coordination chemistry of pyrrole-based ligands is well-established, with numerous examples of stable complexes with a wide range of transition metals. acs.orgbohrium.comresearchgate.net While specific complexation studies involving this compound are not widely reported, the behavior of analogous ligands provides strong evidence for its coordination potential. For example, bidentate and tridentate pyrrole ligands featuring appended dimethylamino groups readily form stable complexes with aluminum and chromium. acs.orgntu.edu.tw In these complexes, the pyrrolate nitrogen and the side-chain amino nitrogens coordinate to the metal center, forming stable five-membered chelate rings. acs.org

Similarly, Schiff bases derived from pyrrole-2-carboxaldehyde form luminescent complexes with Copper(I), where the pyrrole and imine nitrogens act as the coordinating atoms. bohrium.com The η⁵-coordination of the pyrrolyl anion to metal fragments like ruthenium is another common bonding mode that activates the ring for further reactions. researchgate.net Given these precedents, this compound is expected to form stable chelate complexes with various transition metals, where the benzyl group would provide significant steric influence around the metal center, affecting the complex's geometry, stability, and reactivity.

Table 2: Examples of Transition Metal Complexes with Analogous Pyrrole-Based Ligands

Metal Center Ligand Type Resulting Complex Application/Feature Reference
Aluminum (Al) Bidentate Pyrrole-Amine AlCl{C₄H₃N(CH₂NMe₂)-2}₂ Precursor for organoaluminum compounds acs.org
Copper (Cu) Pyrrole-based Schiff Base Neutral Heteroleptic Cu(I) Complex Luminescent Materials bohrium.com
Iridium (Ir) Pyrrole-based PNP Pincer PNP-Ir Pincer Complex Catalysis acs.org
Hafnium (Hf) Pyrrolide-Imine Cationic Benzyl Hafnium Complex Ethylene (B1197577) Polymerization Catalyst rsc.org

Application as a Ligand in Catalytic Systems

The ability of this compound to form stable transition metal complexes is the foundation for its use in catalysis. The ligand's structure can be harnessed to control the activity and selectivity of a metallic catalytic center. The combination of a π-rich pyrrole ring, a coordinating amine, and a bulky benzyl group allows for the precise tuning of the steric and electronic environment of the metal.

Research has shown that complexes bearing pyrrole-based ligands are effective in a variety of catalytic transformations:

Polymerization: Cationic benzyl hafnium complexes supported by pyrrolide-imine ligands have demonstrated high activity for ethylene polymerization, producing high molecular weight polyethylene. rsc.org

Dehydrogenation: Iridium complexes featuring pyrrole-based PNP pincer ligands have been synthesized and applied to the catalytic transfer dehydrogenation of alkanes, such as cyclooctane. acs.org

Coupling and Hydrogenation: Ruthenium complexes stabilized by ligands derived from 2-aminofluorene (B1664046) and pyrrole have been used as catalysts for the dehydrogenative coupling of alcohols with amines to form imines. researchgate.net Furthermore, rhodium catalysts are used in the hydroamination of alkenes with benzyl amines to produce pyrrolidines. acs.org

In these systems, the ligand framework is critical for catalytic performance. For a ligand like this compound, the benzyl group can create a specific chiral pocket around the metal, potentially enabling enantioselective catalysis. The N-H bond of the coordinated amine could also participate in substrate activation or proton transfer steps, a strategy increasingly used in modern catalyst design. acs.org Therefore, complexes of this compound hold considerable promise for the development of novel and efficient homogeneous catalysts.

Conclusion and Future Directions

Summary of Current Research Findings on N-Benzyl-1H-Pyrrol-1-Amine

Direct research focusing explicitly on this compound is limited in the available scientific literature. However, the broader family of N-benzyl pyrrole (B145914) derivatives has been the subject of considerable study, offering valuable insights. Research has predominantly centered on the synthesis and functionalization of the pyrrole ring, as well as the biological evaluation of more complex structures containing the N-benzyl pyrrole motif.

For instance, efficient synthetic routes have been developed for polysubstituted N-benzyl-1H-pyrroles through cascade reactions involving Fischer carbene complexes. rsc.org These methods provide a framework for creating densely functionalized pyrrole structures. Furthermore, derivatives such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile have been synthesized and characterized, highlighting the role of the N-benzyl group as a key structural component in larger, more complex heterocyclic systems. researchgate.netmdpi.com

In the context of biological activity, various N-benzyl pyrrole analogues have shown promise. Studies on N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates have identified compounds with significant in vitro antimicrobial and antifungal activity. rsc.org Similarly, other pyrrole derivatives containing a benzyl (B1604629) group have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO), suggesting a potential, though unexplored, pharmacological role for this compound. acs.org The N-benzyl moiety is often incorporated in drug design to enhance binding to biological targets or improve pharmacokinetic properties. nih.govontosight.ai

Unexplored Reactivity and Synthetic Challenges

The reactivity of this compound itself remains largely unexplored. While general pyrrole chemistry is well-documented, the specific influence of the N-amino group substituted with a benzyl moiety on the aromatic ring's reactivity is not well understood. Key areas awaiting investigation include its behavior in electrophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions.

Synthetic challenges are evident from studies on related compounds. The synthesis of N-substituted pyrroles can be complex, and achieving specific substitution patterns often requires multi-step procedures. For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which share structural similarities, encountered significant challenges, including issues with palladium-catalyzed amination and difficulties with protecting group removal. nih.govbohrium.com The final deprotection step, in particular, can lead to the formation of unexpected side products due to the release of reactive species like formaldehyde. nih.govbohrium.com These findings suggest that the synthesis of this compound and its derivatives may face hurdles related to reaction selectivity, stability of intermediates, and purification.

Opportunities for Advanced Mechanistic Insight

The limited body of research presents a significant opportunity for detailed mechanistic studies. The reaction of N-propargylated pyrrole-carbaldehydes with various amines, including benzylamine, has been shown to yield different products depending on the amine used, indicating that subtle structural changes can dramatically alter the reaction pathway. researchgate.net A thorough mechanistic investigation, combining experimental and theoretical approaches, could elucidate the reaction pathways available to this compound.

Furthermore, mechanistic insights from related systems, such as the aza-Michael addition of lithium benzylamides, highlight the complex interplay of stereochemistry and reaction conditions that control product formation. researchgate.net Applying similar detailed quantum mechanics/molecular mechanics (QM/MM) protocols to reactions involving this compound could provide a predictive understanding of its reactivity and guide the rational design of new synthetic methods. The role of the N-benzyl group in stabilizing transition states or directing regioselectivity is a key area for future study.

Future Directions in Computational Studies and Materials Applications

Computational Studies: The field of computational chemistry offers powerful tools to predict the properties and reactivity of this compound. Molecular docking and molecular dynamics simulations have been successfully used to understand how N-benzyl pyrrole derivatives bind to biological targets like acetylcholinesterase (AChE) and monoamine oxidase (MAO). acs.orgnih.gov These studies reveal that the benzyl group often engages in crucial interactions within the active site of enzymes. acs.orgnih.gov Similar in silico analyses could predict potential biological targets for this compound and guide the design of derivatives with enhanced potency and selectivity. rsc.orgnih.gov

Materials Applications: The pyrrole ring is a fundamental building block for conducting polymers and functional materials. mdpi.com While the direct application of this compound in materials science has not been reported, its structure suggests potential. The N-amino group could serve as a site for further polymerization or as a coordination site for metal ions, leading to novel functional polymers or metal-organic frameworks. The presence of the benzyl group could influence the solubility and processing properties of such materials. 2,2′-Bipyrroles containing benzoyl groups, for example, exhibit interesting self-assembly properties due to dipole-dipole interactions and π-π stacking, which are crucial for creating functional materials. mdpi.com

Broader Impact on Organic and Heterocyclic Chemistry

The study of this compound and its derivatives stands to make a significant contribution to organic and heterocyclic chemistry. Pyrroles are a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.com Developing new synthetic methods and understanding the reactivity of novel pyrrole building blocks like this compound is crucial for advancing drug discovery. openmedicinalchemistryjournal.com

The exploration of this compound could lead to the development of new synthetic methodologies and expand the toolbox available to organic chemists. The challenges encountered in its synthesis can drive innovation in areas like C-N bond formation and protecting group strategies. nih.govbohrium.com Moreover, as a bifunctional molecule containing both a reactive pyrrole ring and a nucleophilic N-amino group, it could serve as a versatile precursor for the synthesis of complex fused heterocyclic systems and other novel molecular architectures, further enriching the vast and vital field of heterocyclic chemistry.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-1H-pyrrol-1-amine, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, benzylation of 1H-pyrrol-1-amine derivatives with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF. Catalysts such as copper(I) bromide can enhance reaction efficiency by facilitating C-N bond formation . Optimization focuses on temperature (35–80°C), solvent choice, and catalyst loading. Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, benzyl protons appear as a singlet near δ 4.5 ppm, while pyrrole protons resonate between δ 6.0–7.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS m/z calculated for C11H13N2\text{C}_{11}\text{H}_{13}\text{N}_2: 173.1073 [M+H]+^+) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and packing motifs. Hydrogen bonding between amine groups and aromatic rings is often critical for stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in this compound synthesis?

  • Methodological Answer : Mechanistic insights are gained via kinetic studies and intermediate trapping. For copper-catalyzed reactions, in situ monitoring (e.g., UV-Vis spectroscopy) identifies Cu(I) intermediates. Density Functional Theory (DFT) calculations model transition states, showing how Cu(I) lowers activation energy for C-N coupling. Isotopic labeling (e.g., 15N^{15}\text{N}-amine) tracks nitrogen migration pathways . Contradictions in rate-determining steps (e.g., oxidative addition vs. transmetallation) are resolved using Eyring plots and substituent effects.

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions. For example, docking pyrrole-benzyl derivatives into enzyme active sites (e.g., cytochrome P450) identifies key binding residues and affinity trends .
  • Quantitative Structure-Activity Relationship (QSAR) : Comparative analysis of substituent effects (e.g., fluorobenzyl vs. methylbenzyl groups) using Hammett σ values correlates electronic properties with bioactivity (e.g., antimicrobial IC50_{50}) .
  • Molecular Dynamics (MD) : Simulates compound stability in lipid bilayers, predicting membrane permeability for drug-likeness assessments .

Q. How do crystallographic data resolve contradictions in reported structural conformations of this compound analogs?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., benzyl vs. pyrrole ring orientations) are addressed using high-resolution X-ray data. SHELXL refinement with anisotropic displacement parameters distinguishes static disorder from dynamic motion. Comparative analysis of Cambridge Structural Database (CSD) entries identifies trends in hydrogen-bonding networks (e.g., N-H⋯π interactions in polymorphs) . For non-crystalline samples, solid-state NMR (e.g., 15N^{15}\text{N} CP-MAS) supplements structural insights.

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